An In-depth Technical Guide to 1-Naphthohydrazide: Chemical Properties and Structure
An In-depth Technical Guide to 1-Naphthohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Naphthohydrazide (CAS No. 43038-45-5). The information is curated to support research, development, and drug discovery applications by presenting detailed data on its physicochemical characteristics, spectral properties, synthesis, and reactivity.
Chemical and Physical Properties
1-Naphthohydrazide is a white to slightly pale yellow crystalline powder.[1] It is an organic compound featuring a naphthalene ring substituted with a hydrazide group at the 1-position.[2] This structure imparts a unique combination of aromatic and reactive characteristics, making it a valuable intermediate in various chemical syntheses.
Table 1: Physicochemical Properties of 1-Naphthohydrazide
| Property | Value | Source(s) |
| CAS Number | 43038-45-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| Melting Point | 165-170 °C | [1][4] |
| Boiling Point | Data not available | |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Soluble in Methanol | [3][5] |
| pKa (Predicted) | 12.65 ± 0.30 | [3] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [3] |
Chemical Structure
The structure of 1-Naphthohydrazide consists of a naphthalene core with a carbohydrazide group attached to the C1 position.
Structural Representations:
-
SMILES: NNC(=O)C1=C2C=CC=CC2=CC=C1[6]
-
InChI: InChI=1S/C11H10N2O/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H,13,14)[2]
-
InChIKey: VMFUMDXVTKTZQY-UHFFFAOYSA-N[2]
Logical Relationship of Functional Groups
Caption: Structural components of 1-Naphthohydrazide.
Spectral Data
Experimental Protocols
Synthesis of 1-Naphthohydrazide
A common method for the synthesis of 1-Naphthohydrazide involves the reaction of a 1-naphthoic acid ester with hydrazine hydrate.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 1-Naphthohydrazide.
Detailed Methodology:
A detailed experimental protocol for a similar class of compounds, hydrazones derived from 3-hydroxy-2-naphthohydrazide, involves the following steps which can be adapted for related syntheses.[7]
-
Dissolution of Starting Material: The corresponding aldehyde is dissolved in a suitable solvent, such as methanol, and stirred for a period (e.g., 20 minutes).[7]
-
Addition of Hydrazide: 3-Hydroxy-2-naphthohydrazide is then added to the solution.[7]
-
Catalysis: A catalytic amount of an acid, such as acetic acid (2-3 drops), is introduced to the reaction mixture.[7]
-
Reflux: The reaction is heated under reflux for several hours (e.g., 4-5 hours), during which the product precipitates out of the solution.[7]
-
Isolation and Purification: After completion of the reaction (monitored by TLC), the precipitate is filtered, washed with the solvent (e.g., methanol), and dried to yield the final product.[7]
Reactivity and Stability
1-Naphthohydrazide's reactivity is primarily centered around the hydrazide functional group.[2] This group allows it to readily participate in condensation reactions with aldehydes and ketones to form hydrazones.[2] These hydrazone derivatives are a significant class of compounds with a wide range of biological activities.[1]
Stability:
The compound is known to be air-sensitive and should be stored under an inert atmosphere at room temperature.[4][5][8]
Biological Activity and Signaling Pathways
Naphthohydrazide derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][9] The hydrazide-hydrazone moiety is a well-established pharmacophore found in numerous bioactive compounds.[9] When combined with the naphthalene core, which can interact with biological targets such as DNA, the resulting scaffold is a compelling starting point for the development of new therapeutic agents.[9]
While specific signaling pathways modulated by 1-Naphthohydrazide have not been detailed in the available literature, its derivatives, particularly hydrazones, are known to exert their biological effects through various mechanisms. For instance, certain hydrazone derivatives of 3-hydroxy-2-naphthoic acid have been investigated for their potential in managing diabetes by inhibiting α-glucosidase.[10] In silico docking studies of these derivatives suggest that the hydrazide and naphthalene-ol groups are crucial for binding to the active site of the enzyme.[10]
General Signaling Pathway Modulation by Bioactive Hydrazones
Caption: Conceptual diagram of hydrazone-mediated biological activity.
References
- 1. 1-Naphthohydrazide [myskinrecipes.com]
- 2. CAS 43038-45-5: 1-Naphthoic hydrazide | CymitQuimica [cymitquimica.com]
- 3. 1-NAPHTHHYDRAZIDE | 43038-45-5 [chemicalbook.com]
- 4. 1-Naphthohydrazide | 43038-45-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1-Naphthohydrazide | 43038-45-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. 43038-45-5|1-Naphthohydrazide|BLD Pharm [bldpharm.com]
- 7. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
